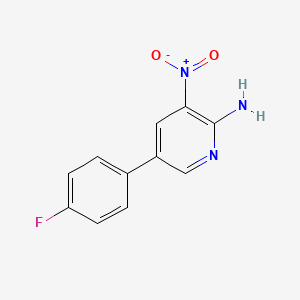









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5](Br)=[CH:4][N:3]=1.C(=O)(O)[O-].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>O1CCOCC1>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)=[CH:4][N:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])Br
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
69 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
|
Name
|
trans-dichloro-bis(tricyclohexylphosphane)palladium-(II)
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the volatile components are removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining residue is redissolved in 2.0 l of a mixture of water/dichloromethane (1:1)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted four times each with 625 ml of dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a colorless, crude solid
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the residue is purified by flash chromatography on silica gel (eluent: toluene/ethyl acetate 20:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])C1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.35 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |